molecular formula C14H12ClN5O2S B11256246 4-chloro-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzene-1-sulfonamide

4-chloro-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzene-1-sulfonamide

Cat. No.: B11256246
M. Wt: 349.8 g/mol
InChI Key: AIYXNLSOXHYTEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzene-1-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides It is characterized by the presence of a tetrazole ring, a phenyl group, and a sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzene-1-sulfonamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by the reaction of an azide with a nitrile. For example, phenyl azide can react with benzonitrile under acidic conditions to form 1-phenyl-1H-tetrazole.

    Sulfonamide Formation: The sulfonamide moiety can be introduced by reacting the tetrazole derivative with a sulfonyl chloride. For instance, 4-chlorobenzenesulfonyl chloride can be used to introduce the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the benzene ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The tetrazole ring can participate in redox reactions, potentially forming different oxidation states.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to form the corresponding sulfonic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide or thiolates can be used under basic conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Hydrolysis: Acidic or basic aqueous solutions can facilitate hydrolysis reactions.

Major Products

    Substitution Products: Depending on the nucleophile, products can include substituted amines or thiols.

    Oxidation Products: Oxidized forms of the tetrazole ring.

    Hydrolysis Products: Sulfonic acids and amines.

Scientific Research Applications

4-chloro-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzene-1-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

    Materials Science: The compound’s unique structure makes it useful in the design of novel materials with specific properties, such as conductivity or catalytic activity.

    Biological Studies: It can be employed in studies investigating the interaction of sulfonamides with biological targets, such as proteins or nucleic acids.

Mechanism of Action

The mechanism of action of 4-chloro-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzene-1-sulfonamide involves its interaction with molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. The tetrazole ring can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its combination of a tetrazole ring and a sulfonamide moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in drug design and materials science, making it a valuable compound for further research and development.

Properties

Molecular Formula

C14H12ClN5O2S

Molecular Weight

349.8 g/mol

IUPAC Name

4-chloro-N-[(1-phenyltetrazol-5-yl)methyl]benzenesulfonamide

InChI

InChI=1S/C14H12ClN5O2S/c15-11-6-8-13(9-7-11)23(21,22)16-10-14-17-18-19-20(14)12-4-2-1-3-5-12/h1-9,16H,10H2

InChI Key

AIYXNLSOXHYTEC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.